molecular formula C10H11ClO2 B1599407 5-Chloro-2-isopropoxybenzaldehyde CAS No. 28396-34-1

5-Chloro-2-isopropoxybenzaldehyde

Cat. No. B1599407
CAS RN: 28396-34-1
M. Wt: 198.64 g/mol
InChI Key: VILJSXLMSJSWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07495007B2

Procedure details

5-Chloro-2-hydroxy-benzaldehyde (3 g, 19.16 mmol),2-Iodo-propane (4.88 g, 28.74 mmol) and K2CO3 (4 g, 28.74 mmol) was mixed in anhydrous DMF. The reaction tube was placed into the cavity of a focused monomode microwave reactor and the contents of the flask were irradiated for 30 min at 100° C. Then the solution was filtered and the filtration was concentrated to obtain the crude product (3 g). The crude product was used into next step reaction without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].I[CH:12]([CH3:14])[CH3:13].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH:12]([CH3:14])[CH3:13])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)O
Name
Quantity
4.88 g
Type
reactant
Smiles
IC(C)C
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube was placed into the cavity of a focused monomode microwave reactor
CUSTOM
Type
CUSTOM
Details
the contents of the flask were irradiated for 30 min at 100° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Then the solution was filtered
FILTRATION
Type
FILTRATION
Details
the filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.